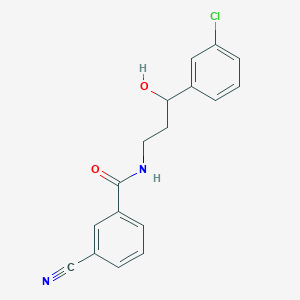
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the 3-chlorophenyl and 3-cyanobenzamide groups suggest that this compound may have interesting chemical properties, but without specific studies or data on this compound, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzene ring (from the “benzamide” portion of the name), a chlorine atom attached to the third carbon of the benzene ring (from the “3-chlorophenyl” portion), a cyanide group attached to the third carbon of the benzene ring (from the “3-cyanobenzamide” portion), and a hydroxypropyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique
Anticancer Properties
- Cancer Cell Apoptosis : Compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide have shown effectiveness in inducing apoptosis in cancer cell lines. For instance, a study found that N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide significantly reduced proliferation and induced apoptosis in melanoma cell lines (Imramovský et al., 2013).
Chemical Synthesis and Characterization
- Tritium Labeling : Another study synthesized and characterized a tritium-labeled compound similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide, exploring its potential as a C-C chemokine receptor 1 (CCR1) antagonist (Hong et al., 2015).
Biosensors and Electrochemistry
- Electrochemical Applications : A high-sensitive biosensor using a modified carbon paste electrode incorporating a similar compound was developed for the determination of glutathione and piroxicam, demonstrating potential in analytical chemistry (Karimi-Maleh et al., 2014).
Quantitative Structure-Activity Relationship (QSAR)
- Inhibitors of Type III Secretion in Yersinia : Salicylanilides, analogous to the compound , were synthesized and evaluated for their biological activity, especially as inhibitors of type III secretion in Yersinia, showing the potential for antibiotic development (Dahlgren et al., 2007).
Spectrophotometric Analysis
- Iron(III) Determination : N1-Hydroxy-N1,N2-diphenylbenzamidine, structurally similar to the compound, was used in a method for spectrophotometric determination of iron(III), indicating its application in chemical analysis (Moges et al., 1984).
Molecular Dynamics and Computational Chemistry
- Modeling Intermolecular Interactions : A study modeled the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, similar in structure to the compound , providing insights into intermolecular interactions and molecular geometry, relevant to computational chemistry and molecular design (Karabulut et al., 2014).
Environmental Applications
- Adsorbent for Environmental Hormones : Research on graphene oxide as an adsorbent for chlorophenols, closely related to the compound , showed its effectiveness in removing environmental hormones, indicating its environmental application (Wei et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide may also interact with multiple targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-15-6-2-4-13(10-15)16(21)7-8-20-17(22)14-5-1-3-12(9-14)11-19/h1-6,9-10,16,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLHNFINFKTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

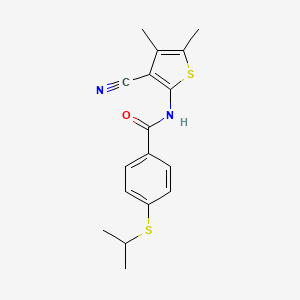

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)
![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2695643.png)
![2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2695644.png)
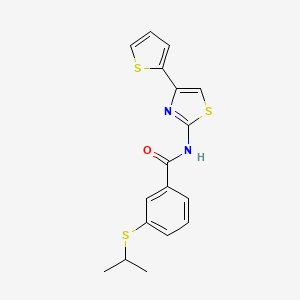
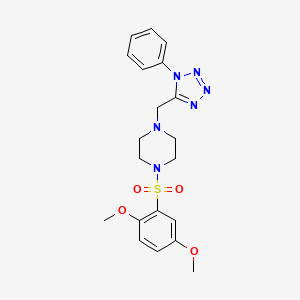
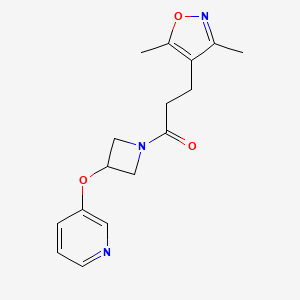

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)